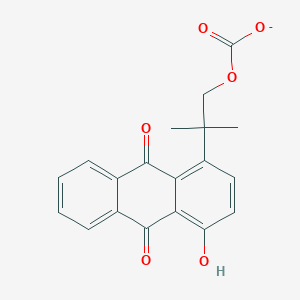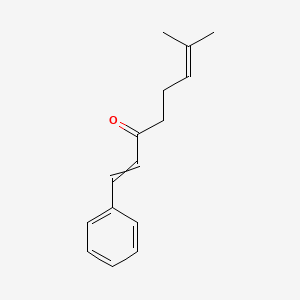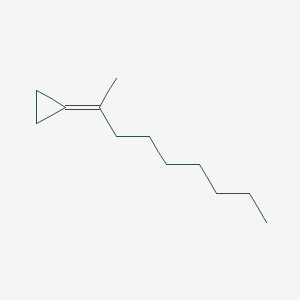
Cyclopropane, (1-methyloctylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, (1-methyloctylidene)- is a derivative of cyclopropane, a three-membered ring structure known for its significant ring strain and unique reactivity. This compound features a cyclopropane ring substituted with a (1-methyloctylidene) group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of carbenes or diazo compounds. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbene, which then adds to an alkene to form the cyclopropane ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of cyclopropane derivatives typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, (1-methyloctylidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, especially at the strained cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides with nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alkanes .
Aplicaciones Científicas De Investigación
Cyclopropane, (1-methyloctylidene)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cyclopropane, (1-methyloctylidene)- exerts its effects involves the interaction of its strained ring with various molecular targets. The ring strain makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in enzyme-catalyzed processes, where the compound acts as a substrate or inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Cyclobutane: A four-membered ring compound with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less ring strain.
Uniqueness
Cyclopropane, (1-methyloctylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
445026-95-9 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
nonan-2-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-3-4-5-6-7-8-11(2)12-9-10-12/h3-10H2,1-2H3 |
Clave InChI |
XKSBLQSNQQHURW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=C1CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
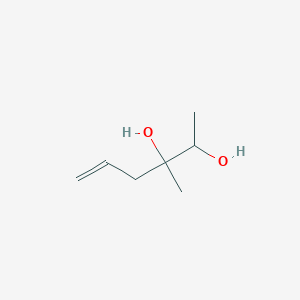
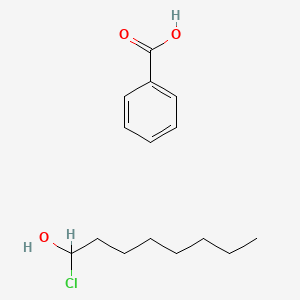
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
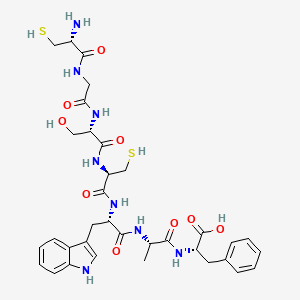
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
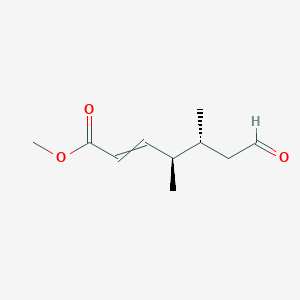
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
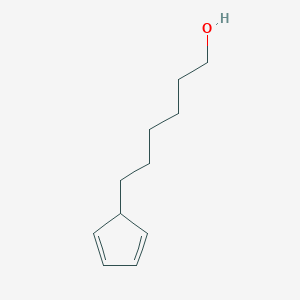
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
